Cas no 363134-28-5 (Broussonol E)

Broussonol E structure
Broussonol E structure
Nome del prodotto:Broussonol E
Numero CAS:363134-28-5
MF:C25H26O7
MW:438.469748020172
CID:3026306
PubChem ID:10343070

Broussonol E Proprietà chimiche e fisiche

Nomi e identificatori

    • Broussonol E
    • 4H-1-Benzopyran-4-one, 2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-
    • BDBM50486898
    • HY-N10904
    • 363134-28-5
    • 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
    • CHEBI:66727
    • 5,7,3',4'-tetrahydroxy-6,5'-di-(gamma,gamma-dimethylallyl)-flavonol
    • 2-(3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • Papyriflavonol A
    • CHEMBL457303
    • 3,5,7,3',4'-pentahydroxy-6,5'-di-(3-methyl-2-butenyl)flavone
    • 2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • CS-0637509
    • Q27135348
    • LMPK12112289
    • 5,7,3',4'-tetrahydroxy-6,5'-di-(gamma,gammadimethylallyl)-flavonol
    • 2-[3,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • Inchi: 1S/C25H26O7/c1-12(2)5-7-14-9-15(10-18(27)21(14)28)25-24(31)23(30)20-19(32-25)11-17(26)16(22(20)29)8-6-13(3)4/h5-6,9-11,26-29,31H,7-8H2,1-4H3
    • Chiave InChI: NQBROFAEMRVICP-UHFFFAOYSA-N
    • Sorrisi: O1C(=C(C(C2C(=C(C(=CC1=2)O)C/C=C(\C)/C)O)=O)O)C1=CC(=C(C(C/C=C(\C)/C)=C1)O)O

Proprietà calcolate

  • Massa esatta: 438.16785316g/mol
  • Massa monoisotopica: 438.16785316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 5
  • Complessità: 790
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 127Ų

Proprietà sperimentali

  • Colore/forma: Powder
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm